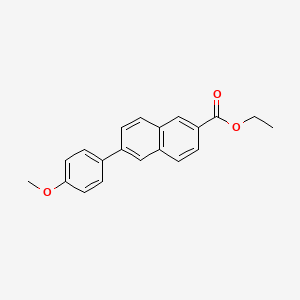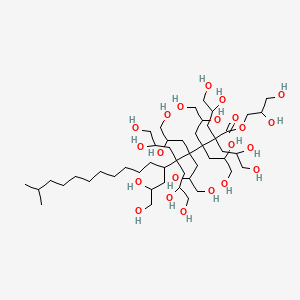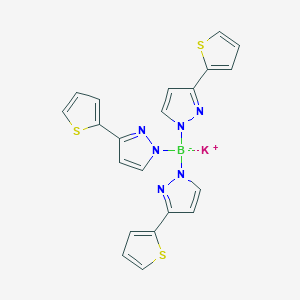
CAY10680
Vue d'ensemble
Description
Le CAY10680 est un composé de benzothiazinone connu pour son action inhibitrice double sur la monoamine oxydase B et les récepteurs adenosiniques A2A. Ce composé a suscité l’intérêt pour ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies neurodégénératives telles que la maladie de Parkinson .
Applications De Recherche Scientifique
CAY10680 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study dual inhibition mechanisms.
Biology: Investigated for its effects on cellular signaling pathways involving adenosine A2A receptors.
Industry: Utilized in the development of new pharmacological agents targeting neurodegenerative disorders.
Mécanisme D'action
Le CAY10680 exerce ses effets en inhibant sélectivement la monoamine oxydase B et les récepteurs adenosiniques A2A. La monoamine oxydase B est une enzyme impliquée dans le catabolisme de la dopamine, et son inhibition entraîne une augmentation des taux de dopamine dans le cerveau. Les récepteurs adenosiniques A2A sont impliqués dans la modulation de la libération de neurotransmetteurs, et leur inhibition améliore la fonction des récepteurs dopaminergiques. Cette double action fait du this compound un candidat prometteur pour le traitement de la maladie de Parkinson .
Analyse Biochimique
Biochemical Properties
CAY10680 interacts with various enzymes and proteins within biochemical reactions. It selectively inhibits both MAO-B activity and adenosine A2A receptors . The inhibition of MAO-B activity prevents the breakdown of dopamine, a neurotransmitter that plays a significant role in reward and movement regulation . On the other hand, the inhibition of adenosine A2A receptors enhances dopamine D2 receptor function . These interactions highlight the role of this compound in modulating dopamine-related biochemical reactions.
Cellular Effects
This compound influences various cellular processes. It has been shown to abolish cAMP accumulation in CHO cells transfected with adenosine A2A receptors This suggests that this compound can influence cell signaling pathways and potentially impact gene expression and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with MAO-B and adenosine A2A receptors . By inhibiting MAO-B, this compound prevents the breakdown of dopamine, thereby increasing its availability . Additionally, by inhibiting adenosine A2A receptors, this compound enhances the function of dopamine D2 receptors . These actions at the molecular level contribute to the overall effects of this compound.
Temporal Effects in Laboratory Settings
It is recommended that stock solutions of this compound, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . This suggests that this compound may have certain stability and degradation characteristics that could influence its long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Given its inhibitory effects on MAO-B, it is likely that this compound plays a role in the metabolic pathways related to dopamine catabolism .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du CAY10680 implique la formation d’une structure centrale de benzothiazinone. Le processus commence généralement par la réaction du 2-aminobenzènethiol avec un chlorure d’acyle approprié pour former le cycle benzothiazinoneLes conditions de réaction impliquent souvent l’utilisation de solvants organiques comme le diméthylformamide (DMF) et de catalyseurs comme la triéthylamine pour faciliter la réaction de couplage .
Méthodes de production industrielle
La production industrielle du this compound suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L’utilisation de systèmes automatisés pour l’ajout de réactifs et le contrôle de la température serait essentielle pour maintenir les conditions de réaction et optimiser le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le CAY10680 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir les groupes carbonyle en alcools.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les réactions de substitution électrophile impliquent souvent des réactifs comme le brome ou l’acide nitrique en conditions acides.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent des sulfoxydes, des sulfones, des alcools et divers dérivés substitués du cycle benzothiazinone.
Applications de la recherche scientifique
Le this compound a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les mécanismes d’inhibition double.
Biologie : Etudié pour ses effets sur les voies de signalisation cellulaire impliquant les récepteurs adenosiniques A2A.
Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les troubles neurodégénératifs.
Comparaison Avec Des Composés Similaires
Composés similaires
Sélégiline : Un inhibiteur sélectif de la monoamine oxydase B utilisé dans le traitement de la maladie de Parkinson.
Istradéfylline : Un antagoniste des récepteurs adenosiniques A2A également utilisé dans le traitement de la maladie de Parkinson.
Unicité
Le CAY10680 est unique par son action inhibitrice double sur la monoamine oxydase B et les récepteurs adenosiniques A2A, tandis que des composés comme la sélégiline et l’istradéfylline ne ciblent qu’une seule de ces voies. Cette double action offre potentiellement une approche plus complète de la gestion des troubles neurodégénératifs en augmentant simultanément les niveaux de dopamine et la fonction des récepteurs .
Propriétés
IUPAC Name |
N-(4-oxo-3,1-benzothiazin-2-yl)-4-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-16(12-6-9-13-7-2-1-3-8-13)20-18-19-15-11-5-4-10-14(15)17(22)23-18/h1-5,7-8,10-11H,6,9,12H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBOZLGNPMVERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=NC3=CC=CC=C3C(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)






